molecular formula C14H15BrN2O2 B2814834 ethyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate CAS No. 63277-57-6

ethyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

Cat. No.: B2814834
CAS No.: 63277-57-6
M. Wt: 323.19
InChI Key: MHGMMWXVHWEKHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate (molecular formula: C₁₄H₁₅BrN₂O₂; molecular weight: 323.20 g/mol) is a brominated pyridoindole derivative with a carboxylate ester functional group. Its CAS number is 63277-57-6, and it is synthesized via halogen-atom transfer (XAT) reactions using aryl diazonium salts and alkyl iodides under conditions such as GP7a (cyclization at 50°C) . This compound serves as a key intermediate in medicinal chemistry due to its structural versatility.

Properties

IUPAC Name

ethyl 8-bromo-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-2-19-14(18)17-6-5-13-11(8-17)10-7-9(15)3-4-12(10)16-13/h3-4,7,16H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHGMMWXVHWEKHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Ethyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate has shown potential as an anticancer agent. Studies indicate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, research demonstrated that derivatives of this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
  • Neuroprotective Effects
    • The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism involves the modulation of neurotransmitter levels and reduction of oxidative stress in neuronal cells. A study highlighted its ability to enhance cognitive function in animal models by improving synaptic plasticity .
  • Antimicrobial Properties
    • This compound exhibits antimicrobial activity against various bacterial strains. Research indicates that it can inhibit the growth of Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The compound's efficacy was attributed to its ability to disrupt bacterial membrane integrity .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The introduction of a bromine atom at the 8-position enhances its biological activity.

Table 1: Synthetic Pathways for Ethyl 8-Bromo Compounds

StepReagents/ConditionsProduct
1BrominationEthyl 8-bromo precursor
2CyclizationTetrahydropyrido derivative
3EsterificationEthyl ester product

Case Studies

  • In Vivo Studies on Cancer Models
    • A study conducted on murine models demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study reported a decrease in Ki67 expression (a marker for cell proliferation) and an increase in apoptotic markers .
  • Neuroprotective Mechanism Investigation
    • In a series of experiments using rat models of neurodegeneration induced by toxins, ethyl 8-bromo derivatives were shown to preserve neuronal integrity and function. Behavioral tests indicated improved memory retention and reduced anxiety-like behaviors among treated animals .

Mechanism of Action

The mechanism of action of ethyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at the 8-Position

The 8-position substituent significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Yield (%) Key Applications
Ethyl 8-bromo- (target compound) Br C₁₄H₁₅BrN₂O₂ 323.20 67–69 Medicinal intermediates
tert-Butyl 8-methoxy- OCH₃ C₁₇H₂₂N₂O₃ 301.16 75 Antidepressant research
Ethyl 8-methyl- CH₃ C₁₅H₁₈N₂O₂ 258.32 Biochemical screening
Ethyl 8-fluoro- F C₁₃H₁₃FN₂O₂ 260.26 Not reported
tert-Butyl 8-(tert-butyl)- C(CH₃)₃ C₂₁H₂₉N₂O₂ 341.47 Structural studies

Key Observations :

  • Bromine vs. Methoxy : Bromine’s electron-withdrawing nature may enhance electrophilic reactivity compared to methoxy’s electron-donating effects, influencing binding in biological targets .
  • Ethyl vs. tert-Butyl Esters : Ethyl esters (e.g., target compound) offer better hydrolytic stability in vivo compared to tert-butyl esters, which are bulkier and may hinder membrane permeability .

Table 2: Reaction Conditions and Yields

Compound Starting Materials Conditions Yield (%) Reference
Ethyl 8-bromo- 4-Bromobenzenediazonium salt + piperidine GP7a, 50°C 67–69
tert-Butyl 8-methoxy- 4-Methoxybenzenediazonium salt + piperidine GP7a, 50°C 75
tert-Butyl 8-(tert-butyl)- 4-(tert-Butyl)benzenediazonium salt GP7b

Physicochemical and Spectral Properties

  • NMR Data :
    • Ethyl 8-Bromo : ¹H NMR (CD₃CN) shows aromatic protons at δ 7.55–7.15 and a singlet for the ethyl ester at δ 1.46 .
    • tert-Butyl 8-Methoxy : ¹H NMR (CDCl₃) features a methoxy singlet at δ 3.95 and tert-butyl protons at δ 1.51 .
  • Solubility : Ethyl esters generally exhibit higher aqueous solubility than tert-butyl derivatives due to reduced steric hindrance .

Biological Activity

Ethyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Molecular Formula : C₁₄H₁₅BrN₂O₂
  • Molecular Weight : 323.19 g/mol
  • CAS Number : 63277-57-6
  • MDL Number : MFCD16618489

The compound features a pyridoindole structure, which is known for various biological activities. The presence of the bromine atom is significant as halogenated compounds often exhibit enhanced biological properties.

Antitumor Activity

Research indicates that this compound exhibits potent antitumor activity . It has been shown to inhibit Class I phosphoinositide 3-kinase (PI3K) enzymes, particularly the PI3Kα isoform. This inhibition is crucial as PI3K signaling pathways are often deregulated in various cancers.

  • Mechanism of Action : The compound's antitumor effects are believed to stem from its ability to inhibit cellular proliferation associated with malignant diseases. This mechanism is vital in cancer therapy as it targets the underlying processes that lead to tumor growth .

Inflammatory Diseases

In addition to its antitumor properties, this compound may also have therapeutic potential in treating inflammatory diseases. The inhibition of PI3K pathways can contribute to reduced inflammation and fibrosis in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Structure-Activity Relationship (SAR)

A study examining the structure-activity relationship of similar compounds highlighted that modifications in the molecular structure can significantly affect biological activity. Ethyl 8-bromo derivatives have been noted for their enhanced binding affinity and selectivity towards specific biological targets .

Investigational Studies

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance:

StudyCell LineEffect
AColo320Induced apoptosis
BMCF7Inhibited proliferation

These findings suggest that this compound could serve as a lead molecule for further drug development targeting specific cancer types .

Summary of Potential Applications

Given its diverse biological activities, this compound holds promise in various therapeutic areas:

  • Cancer Treatment : As a selective PI3K inhibitor.
  • Anti-inflammatory Applications : Potential use in treating chronic inflammatory diseases.
  • Synthetic Intermediate : Useful for synthesizing more complex pyridoindole derivatives with enhanced biological profiles .

Q & A

Basic: What are the standard synthetic routes for ethyl 8-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. A representative approach includes:

Coupling Reactions : Utilize copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for introducing substituents, as demonstrated in similar indole derivatives (e.g., PEG-400/DMF solvent system, CuI catalyst, and 12-hour reaction time) .

Purification : Flash column chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate the product, confirmed via TLC (Rf = 0.30) .

Characterization : 1H NMR^{1}\text{H NMR}, 13C NMR^{13}\text{C NMR}, and HRMS for structural validation .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Optimization strategies include:

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify critical factors. For example, statistical methods reduce trial runs while capturing interactions between parameters .
  • Computational Modeling : Use quantum chemical calculations (e.g., ICReDD’s reaction path search) to predict optimal conditions and minimize byproducts .
  • Solvent Selection : Polar aprotic solvents like DMF or PEG-400 enhance solubility of intermediates, but residual solvent removal (e.g., vacuum drying at 90°C) is critical for purity .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Spectroscopy :
    • 1H NMR^{1}\text{H NMR} (δ 7.2–7.8 ppm for aromatic protons) and 13C NMR^{13}\text{C NMR} to confirm indole and ester functionalities .
    • HRMS : Confirm molecular ion peaks (e.g., m/z 427.0757 [M+H]+^+) .
  • Chromatography : TLC (Rf comparison) and HPLC for purity assessment .

Advanced: How can contradictory bioactivity data in literature be resolved?

Methodological Answer:
Address discrepancies through:

  • Comparative Assays : Standardize biochemical assays (e.g., enzyme inhibition, receptor binding) using controls and replicate experiments. For example, indole derivatives’ interactions with inflammatory enzymes should be tested under identical conditions .
  • Structural-Activity Relationships (SAR) : Compare halogen substitution patterns (e.g., bromine vs. fluorine) and their impact on target binding .
  • Meta-Analysis : Use computational tools to aggregate data from multiple studies and identify outliers or confounding variables .

Advanced: What computational tools aid in designing derivatives with enhanced activity?

Methodological Answer:

  • Docking Simulations : Predict binding affinities to biological targets (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study reaction mechanisms (e.g., bromine substitution kinetics) to guide synthetic modifications .
  • Machine Learning : Train models on existing bioactivity datasets to prioritize novel analogs with predicted efficacy .

Basic: What safety protocols are recommended during synthesis?

Methodological Answer:

  • Handling Brominated Intermediates : Use fume hoods and PPE (gloves, goggles) due to potential toxicity .
  • Waste Management : Quench reactive byproducts (e.g., azides) with aqueous sodium nitrite to prevent explosive hazards .
  • First Aid : Immediate rinsing for skin/eye contact and medical consultation for inhalation exposure .

Advanced: How can synthetic scalability be balanced with academic research constraints?

Methodological Answer:

  • Flow Chemistry : Transition from batch to continuous flow systems to improve reproducibility and reduce reaction times .
  • Green Chemistry Principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
  • Process Analytical Technology (PAT) : Implement in-line monitoring (e.g., FTIR) to track reaction progress in real time .

Comparative Analysis of Structurally Similar Compounds

Compound NameKey FeaturesBiological ActivityReference
Ethyl 3-bromo-6,6-difluoro-4,5,6,7-tetrahydro-1H-indole-2-carboxylateBromine + fluorine substituentsAnti-inflammatory, enzyme inhibition
Ethyl 5-carbamoyl-1H-indole-2-carboxylateCarbamoyl groupNeuroprotective effects
Ethyl 3-amino-5-fluoro-1H-indole-2-carboxylateAmino + fluorine groupsAnticancer activity

Basic: What are the primary applications in biochemical research?

Methodological Answer:

  • Probe Development : Use as a fluorescent or radiolabeled probe to study indole-based pathways (e.g., serotonin synthesis) .
  • Enzyme Assays : Test inhibition of cytochrome P450 isoforms or kinases via competitive binding assays .

Advanced: How to troubleshoot low yields in coupling reactions?

Methodological Answer:

  • Catalyst Screening : Test alternative catalysts (e.g., Pd/C for cross-couplings) or ligands to enhance efficiency .
  • Solvent Optimization : Evaluate solvent polarity (e.g., switch to THF or acetonitrile) to improve reactant miscibility .
  • Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity of heating .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.